molecular formula C28H34N2O5 B11637699 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11637699
M. Wt: 478.6 g/mol
InChI Key: KAHRUCKFDLIJNZ-SHHOIMCASA-N
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Description

4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using 4-ethoxy-2-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.

    Attachment of the Morpholine Group: This step involves nucleophilic substitution reactions where the morpholine ring is attached to the propyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a useful probe for understanding biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethoxybenzoyl)-3-hydroxy-5-phenyl-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H34N2O5

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O5/c1-4-35-22-10-11-23(20(3)18-22)26(31)24-25(21-8-6-19(2)7-9-21)30(28(33)27(24)32)13-5-12-29-14-16-34-17-15-29/h6-11,18,25,31H,4-5,12-17H2,1-3H3/b26-24+

InChI Key

KAHRUCKFDLIJNZ-SHHOIMCASA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

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